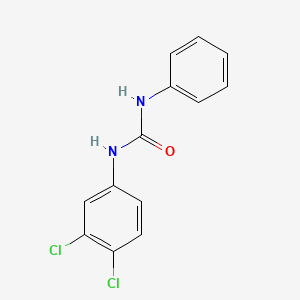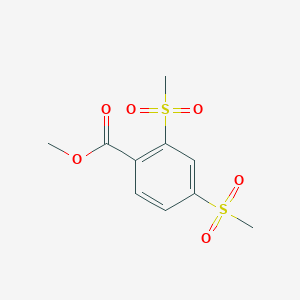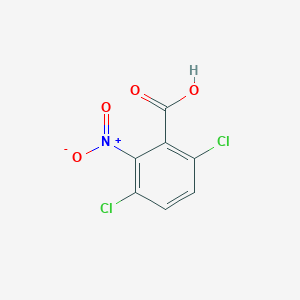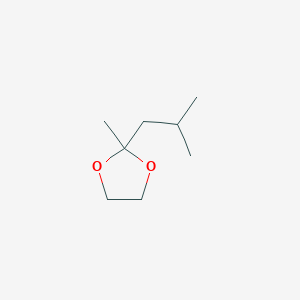
2-Methyl-2-(2-methylpropyl)-1,3-dioxolane
概要
説明
2-Methyl-2-(2-methylpropyl)-1,3-dioxolane: is an organic compound belonging to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at positions 1 and 3. This specific compound is characterized by the presence of two methyl groups and a 2-methylpropyl group attached to the dioxolane ring. It is a colorless liquid with a pleasant odor and is used in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-(2-methylpropyl)-1,3-dioxolane typically involves the reaction of 2-methylpropyl alcohol with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then undergoes cyclization to form the dioxolane ring.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The reaction conditions are optimized to achieve high yields and purity. The use of efficient catalysts and separation techniques ensures the economic viability of the process.
化学反応の分析
Types of Reactions: 2-Methyl-2-(2-methylpropyl)-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form alcohols.
Substitution: The dioxolane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohols.
Substitution: Substituted dioxolanes with various functional groups.
科学的研究の応用
Chemistry: 2-Methyl-2-(2-methylpropyl)-1,3-dioxolane is used as a solvent and reagent in organic synthesis. It is employed in the preparation of various chemical intermediates and as a protecting group for carbonyl compounds.
Biology: In biological research, this compound is used in the study of enzyme-catalyzed reactions and as a model compound for understanding the behavior of cyclic ethers in biological systems.
Industry: In the industrial sector, this compound is used as a solvent in the formulation of coatings, adhesives, and sealants. It is also used in the production of polymers and resins.
作用機序
The mechanism of action of 2-Methyl-2-(2-methylpropyl)-1,3-dioxolane involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable complexes with metal ions, which can then participate in catalytic cycles. The dioxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can further react with other molecules.
類似化合物との比較
1,3-Dioxolane: A simpler dioxolane without the methyl and 2-methylpropyl groups.
2-Methyl-1,3-dioxolane: Contains a single methyl group attached to the dioxolane ring.
2-Ethyl-2-(2-methylpropyl)-1,3-dioxolane: Similar structure with an ethyl group instead of a methyl group.
Uniqueness: 2-Methyl-2-(2-methylpropyl)-1,3-dioxolane is unique due to the presence of both methyl and 2-methylpropyl groups, which impart specific chemical and physical properties. These substituents influence the compound’s reactivity, solubility, and stability, making it suitable for specific applications in various fields.
特性
IUPAC Name |
2-methyl-2-(2-methylpropyl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-7(2)6-8(3)9-4-5-10-8/h7H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRDPBHMGKJNEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(OCCO1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70339910 | |
| Record name | 1,3-Dioxolane, 2-methyl-2-(2-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70339910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2035-08-7 | |
| Record name | 1,3-Dioxolane, 2-methyl-2-(2-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70339910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Methyl-N-[(3R)-piperidin-3-yl]acetamide hydrochloride](/img/structure/B3049276.png)
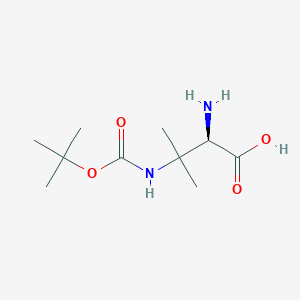
![4-(Imidazo[1,2-a]pyridin-7-yloxy)-2-methylaniline](/img/structure/B3049278.png)
![tert-Butyl 3-amino-6,6-dimethyl-2-(propionyloxy)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B3049279.png)
![N-Methyl-N-[(3R)-piperidin-3-yl]methanesulfonamide hydrochloride](/img/structure/B3049282.png)
![(R)-N-((R)-1-(4-methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine](/img/structure/B3049283.png)
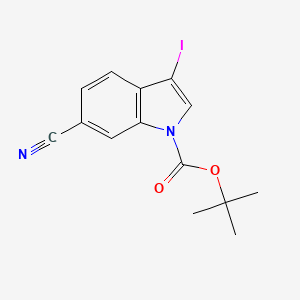
![tert-Butyl 4-methyl-3,5-dioxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3049285.png)
![Ethyl 2-(1-{[1-(2-ethoxy-2-oxoethyl)cyclopropyl]amino}cyclopropyl)acetate](/img/structure/B3049288.png)
